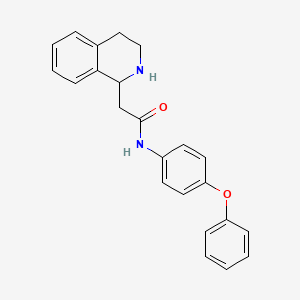
1-(2-Methoxyquinolin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyquinolin-3-yl)ethanone, also known as MQE, is a synthetic compound with a chemical formula of C12H11NO2 . It has a molecular weight of 201.22 .
Physical And Chemical Properties Analysis
1-(2-Methoxyquinolin-3-yl)ethanone is a solid at room temperature . It should be stored in a dry environment .Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
“1-(2-Methoxyquinolin-3-yl)ethanone” is a compound that belongs to the quinoline family, which is known for its significance in medicinal chemistry. Quinolines are a critical scaffold for drug discovery due to their diverse biological activities. They serve as key intermediates in the synthesis of various pharmacologically active molecules. For instance, quinoline derivatives have been explored for their antimalarial, antibacterial, and anticancer properties .
Organic Synthesis
In synthetic organic chemistry, “1-(2-Methoxyquinolin-3-yl)ethanone” can be utilized as a building block for complex organic molecules. Its structure allows for various functionalization reactions, which can lead to the synthesis of novel organic compounds with potential industrial applications .
Fragment-Based Drug Design
This compound can act as a fragment electrophile in fragment-based drug design (FBDD). FBDD is a strategy that involves the screening of low-molecular-weight compounds (fragments) against biological targets. “1-(2-Methoxyquinolin-3-yl)ethanone” could be used to identify binding interactions with target proteins, which can be further optimized to develop more potent inhibitors .
Targeted Protein Degradation
The quinoline moiety of “1-(2-Methoxyquinolin-3-yl)ethanone” can be incorporated into bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to induce the degradation of specific proteins, offering a novel approach to drug development. The compound’s reactivity could be harnessed to discover new E3 ligase modulators for targeted protein degradation .
Green Chemistry
Quinoline derivatives are also relevant in the context of green chemistry. They can be synthesized using environmentally friendly methods, such as metal-free ionic liquid-mediated reactions or ultrasound irradiation. “1-(2-Methoxyquinolin-3-yl)ethanone” could be synthesized through such sustainable processes, reducing the environmental impact of chemical synthesis .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include recommendations for avoiding breathing dust, fumes, gas, mist, vapors, or spray, and for using personal protective equipment .
Mécanisme D'action
Target of Action
It’s known that quinoline derivatives can interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as covalent bonding, hydrogen bonding, and hydrophobic interactions .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of quinoline derivatives .
Propriétés
IUPAC Name |
1-(2-methoxyquinolin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(14)10-7-9-5-3-4-6-11(9)13-12(10)15-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDXXWJYBSDBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2N=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850171-06-1 |
Source


|
| Record name | 1-(2-methoxyquinolin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

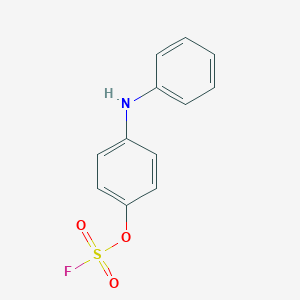
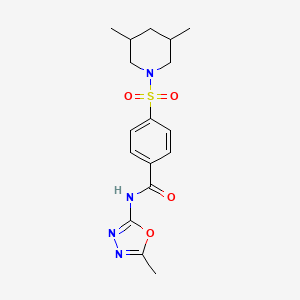

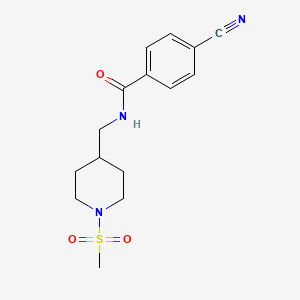
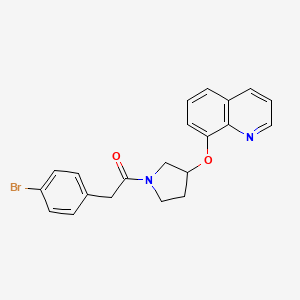
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2964214.png)
![6-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2964217.png)
![N-(4-acetamidophenyl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2964218.png)
![5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2964220.png)
![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2964221.png)
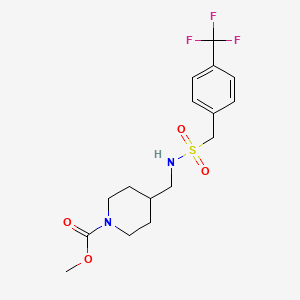
![5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2964227.png)
![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole](/img/structure/B2964228.png)
